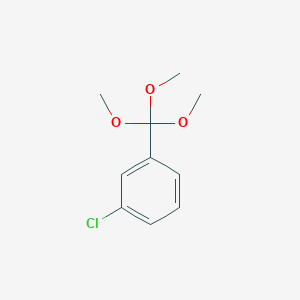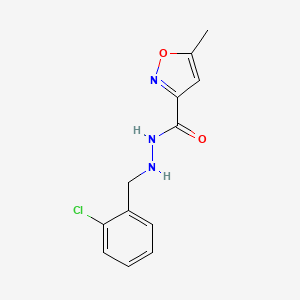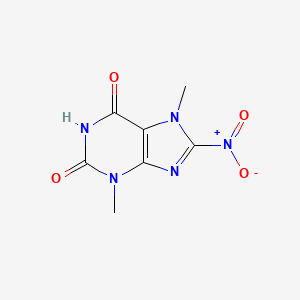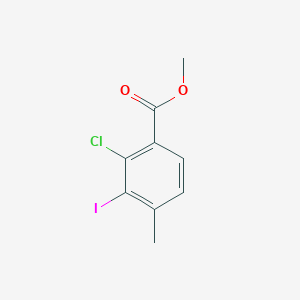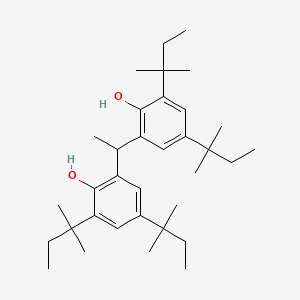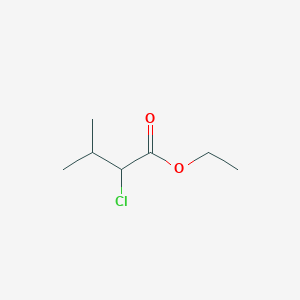
Ethyl 2-chloro-3-methylbutanoate
Descripción general
Descripción
Ethyl 2-chloro-3-methylbutanoate is an organic compound with the chemical formula C7H13ClO2 . It is also known by other synonyms such as Butanoic acid, 2-chloro-3-methyl-, ethyl ester .
Molecular Structure Analysis
The molecular formula of this compound is C7H13ClO2 . The average mass is 164.630 Da and the monoisotopic mass is 164.060410 Da .Aplicaciones Científicas De Investigación
Ethyl 2-chloro-3-methylbutanoate has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, and it is also used as a catalyst in the synthesis of other compounds. This compound has also been used in the study of enzyme inhibition, as it is known to inhibit the activity of certain enzymes. It has also been used in the study of drug metabolism, as it is known to affect the metabolism of certain drugs. Finally, this compound has been used in the study of molecular biology, as it is known to affect the expression of certain genes.
Mecanismo De Acción
The mechanism of action of Ethyl 2-chloro-3-methylbutanoate is not yet fully understood. However, it is believed to interact with certain enzymes and proteins in the cell, and this interaction is thought to be responsible for its biochemical and physiological effects. This compound is known to interact with certain enzymes in the cytochrome P450 system, and this interaction is thought to be responsible for its ability to inhibit the metabolism of certain drugs. This compound is also known to interact with certain transcription factors, and this interaction is thought to be responsible for its ability to affect the expression of certain genes.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It is known to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. It is also known to affect the metabolism of certain drugs, as well as the expression of certain genes. Finally, this compound is known to have an analgesic effect, and it is also known to have anti-inflammatory and anti-oxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Ethyl 2-chloro-3-methylbutanoate in laboratory experiments is its stability and low toxicity. It is also relatively easy to synthesize, and it has a wide range of biochemical and physiological effects. However, there are some limitations to using this compound in laboratory experiments. For example, the mechanism of action of this compound is not yet fully understood, so it is difficult to predict the exact effects that it will have on a given experiment. Additionally, this compound is not a very potent compound, so it may not be suitable for experiments that require a high degree of precision.
Direcciones Futuras
There are many potential future directions for research on Ethyl 2-chloro-3-methylbutanoate. One potential direction is to further investigate its mechanism of action, as this could lead to a better understanding of its biochemical and physiological effects. Another potential direction is to investigate the potential therapeutic uses of this compound, as it is known to have analgesic, anti-inflammatory, and anti-oxidant effects. Finally, further research could be conducted on the synthesis of this compound, as this could lead to more efficient and cost-effective methods of production.
Propiedades
IUPAC Name |
ethyl 2-chloro-3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-4-10-7(9)6(8)5(2)3/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFKEXJJXICYDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60538096 | |
| Record name | Ethyl 2-chloro-3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60538096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91913-99-4 | |
| Record name | Ethyl 2-chloro-3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60538096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





